4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
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Overview
Description
4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 4-bromophenyl group, a sulfonyl ethyl chain, and a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfonyl ethyl chain: This step involves the sulfonylation of the thiadiazole ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with benzamide: The final step involves the coupling of the sulfonylated thiadiazole intermediate with 4-bromobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under basic conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, while the thiadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-bromophenyl)benzamide: Lacks the sulfonyl ethyl chain and thiadiazole ring.
N-(4-bromophenyl)-2-bromoacetamide: Contains a simpler acetamide core.
4-bromo-N-(4-bromophenyl)sulfonamide: Contains a sulfonamide group instead of the thiadiazole ring.
Uniqueness
4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to the presence of the 1,3,4-thiadiazole ring and the sulfonyl ethyl chain, which confer distinct chemical properties and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C17H13Br2N3O3S2 |
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Molecular Weight |
531.2 g/mol |
IUPAC Name |
4-bromo-N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H13Br2N3O3S2/c18-12-3-1-11(2-4-12)16(23)20-17-22-21-15(26-17)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
InChI Key |
XKWJOBIYHKFVSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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